N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, also known as GW857175, is a compound designed to inhibit the transforming growth factor-beta receptor type 1 (TGF-beta receptor type 1), which is crucial in various cellular processes such as growth, differentiation, and apoptosis. This compound is particularly relevant in the context of diseases like cancer and fibrosis due to its role in modulating cellular signaling pathways.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine falls under the classification of small molecules. It is categorized as an experimental drug, primarily focusing on its potential therapeutic applications in oncology and fibrotic diseases.
The synthesis of N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine typically involves several key steps:
The synthetic routes are optimized for both laboratory-scale synthesis and industrial production, ensuring high yields and purity through efficient catalysts and reaction conditions .
The synthesis often employs reagents such as p-toluenesulfonic acid for acid-catalyzed reactions, alongside various solvents like acetonitrile or toluene. Reaction conditions are carefully controlled to minimize side reactions and maximize product yield .
The molecular formula for N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine is , with a molecular weight of approximately 352.4 g/mol. Its structure features a complex arrangement of aromatic rings and nitrogen-containing heterocycles.
Key structural identifiers include:
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The reactions are typically monitored using spectroscopic techniques to confirm product formation and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve desired outcomes.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine exerts its effects by selectively binding to the kinase domain of TGF-beta receptor type 1. This binding inhibits receptor activation, thereby disrupting downstream signaling pathways associated with cell proliferation, differentiation, and apoptosis. The primary pathway affected is the Smad signaling pathway, which plays a pivotal role in mediating TGF-beta signaling .
The compound exhibits characteristics typical of small organic molecules:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 352.4 g/mol |
Solubility | Varies by solvent |
Stability | Stable under normal conditions |
Absorption studies indicate favorable human intestinal absorption characteristics, suggesting potential bioavailability when administered .
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amines' primary applications lie in scientific research focused on cancer treatment and fibrosis management. Its ability to inhibit TGF-beta receptor type 1 makes it a candidate for further development in therapeutic contexts where modulation of this pathway is beneficial .
Research continues into its efficacy and safety profiles, with ongoing studies exploring its potential in clinical settings.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2